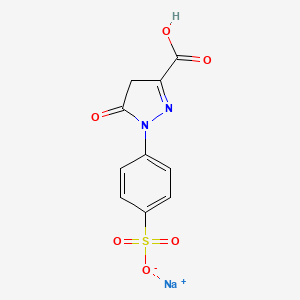
Sodium 5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1h-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1h-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C10H7N2NaO6S and its molecular weight is 306.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Sodium 5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate, with the CAS number 52126-51-9, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C10H7N2NaO6S
- Molecular Weight : 306.22 g/mol
- IUPAC Name : this compound
- Purity : 95% .
Biological Activity
The biological activity of this compound has been investigated in various contexts, primarily focusing on its pharmacological effects and potential therapeutic applications.
Antioxidant Activity
Research indicates that compounds similar to Sodium 5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole have exhibited significant antioxidant properties. These properties are crucial in mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
Studies have shown that this compound may possess anti-inflammatory properties. In vitro experiments demonstrated a reduction in pro-inflammatory cytokines when cells were treated with the compound. This suggests potential applications in treating inflammatory diseases .
Antimicrobial Properties
Preliminary studies indicate that Sodium 5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole may exhibit antimicrobial activity against certain bacterial strains. This property could be leveraged in developing new antimicrobial agents .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Antioxidant Study | Demonstrated significant reduction in oxidative stress markers in cell cultures treated with the compound. |
| Anti-inflammatory Study | Showed decreased levels of IL-6 and TNF-alpha in macrophage cultures post-treatment. |
| Antimicrobial Study | Exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli at specific concentrations. |
The precise mechanisms through which Sodium 5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with various cellular pathways involved in inflammation and oxidative stress responses.
Propiedades
Número CAS |
52126-51-9 |
|---|---|
Fórmula molecular |
C10H7N2NaO6S |
Peso molecular |
306.23 g/mol |
Nombre IUPAC |
sodium;4-(5-carboxy-3-oxo-1H-pyrazol-2-yl)benzenesulfonate |
InChI |
InChI=1S/C10H8N2O6S.Na/c13-9-5-8(10(14)15)11-12(9)6-1-3-7(4-2-6)19(16,17)18;/h1-5,11H,(H,14,15)(H,16,17,18);/q;+1/p-1 |
Clave InChI |
ZBWNDDPCZBRNEC-UHFFFAOYSA-M |
SMILES |
C1C(=NN(C1=O)C2=CC=C(C=C2)S(=O)(=O)[O-])C(=O)O.[Na+] |
SMILES canónico |
C1=CC(=CC=C1N2C(=O)C=C(N2)C(=O)O)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















